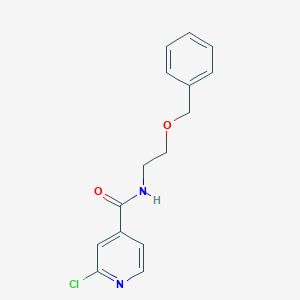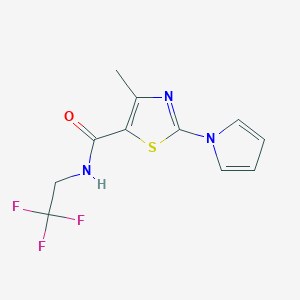
4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and B-cell lymphoma.
Mécanisme D'action
4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide selectively inhibits BTK, a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, this compound blocks B-cell receptor signaling and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in both biochemical and cellular assays. In addition, this compound has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its efficacy in humans has not yet been established, and further clinical studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for 4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide research. One area of interest is the development of combination therapies that include this compound, as B-cell malignancies are often resistant to single-agent therapies. Another potential future direction is the investigation of this compound in other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Finally, there is a need for further preclinical and clinical studies to determine the optimal dosing and administration of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 4-methyl-2-pyrrol-1-ylamine with 2,2,2-trifluoroethyl isocyanate to form 4-methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)carbamate. This intermediate is then reacted with thioamide to form the final product, this compound.
Applications De Recherche Scientifique
4-Methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In vitro studies have demonstrated that this compound inhibits B-cell receptor signaling and induces apoptosis in B-cell lymphoma cells. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in mouse models of CLL and B-cell lymphoma.
Propriétés
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-7-8(9(18)15-6-11(12,13)14)19-10(16-7)17-4-2-3-5-17/h2-5H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMUNCZDFLHDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


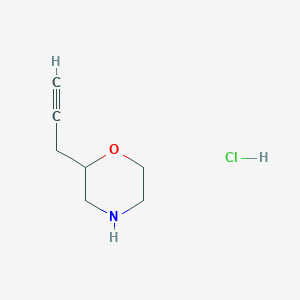
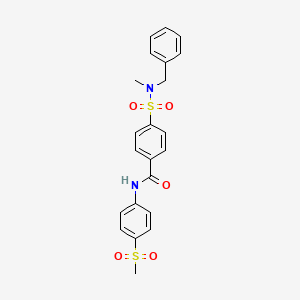

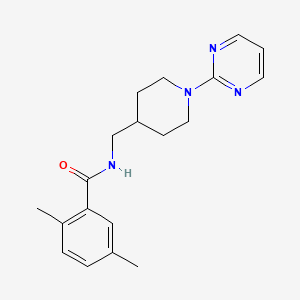
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)
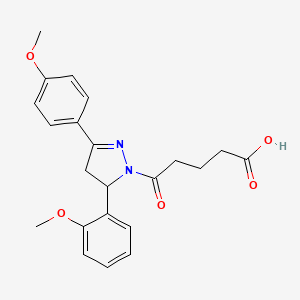
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2691339.png)
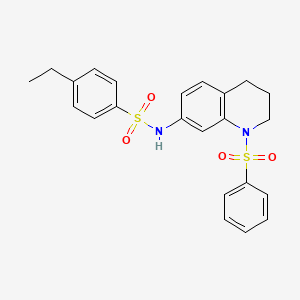
![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)
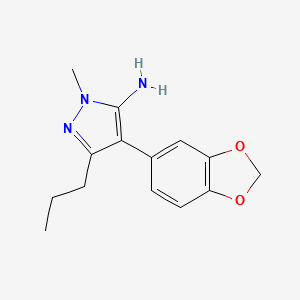
![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)
![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)
